4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid

Medicinal Chemistry Scaffold Hopping Lead Optimization

A structurally differentiated, sulfur-containing heterocyclic core for medicinal chemistry. The 4,5-dihydrothieno[2,3-g] fusion introduces a saturated thioether ring that alters electron distribution, conformational flexibility, and hydrogen-bonding capacity relative to common 2,1-benzisoxazole-3-carboxylic acid (CAS 642-91-1). This topological departure enables exploration of novel IP space in kinase or Hsp90 inhibition programs where minor scaffold changes critically shift target selectivity. Deploy as a negative-control core or a tool to probe solubility–permeability trade-offs in lead optimization. No generic substitution—the fused thieno ring is pharmacophorically non-interchangeable with simple benzisoxazole analogs.

Molecular Formula C10H7NO3S
Molecular Weight 221.23
CAS No. 1282883-28-6
Cat. No. B2919404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid
CAS1282883-28-6
Molecular FormulaC10H7NO3S
Molecular Weight221.23
Structural Identifiers
SMILESC1CC2=C(C=CS2)C3=C1C(=NO3)C(=O)O
InChIInChI=1S/C10H7NO3S/c12-10(13)8-6-1-2-7-5(3-4-15-7)9(6)14-11-8/h3-4H,1-2H2,(H,12,13)
InChIKeyAUFIJELILCQXAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid – Structural Identity and Core Properties for Procurement Screening


4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid (CAS 1282883-28-6) is a heterocyclic small molecule (C₁₀H₇NO₃S, MW 221.23 g/mol) belonging to the benzisoxazole class . Its scaffold is distinguished by a 4,5-dihydrothieno ring fused to a 1,2-benzisoxazole core bearing a 3-carboxylic acid group, a topology that departs from simpler benzisoxazole-3-carboxylic acids (e.g., 2,1-benzisoxazole-3-carboxylic acid, CAS 642-91-1) by incorporating a sulfur-containing saturated ring . This structural elaboration is anticipated to modulate hydrogen-bonding capacity, lipophilicity, and metabolic stability relative to non-thieno-fused analogs, although direct comparative data remain absent from the public domain .

Why Generic Benzisoxazole-3-carboxylic Acids Cannot Substitute for 4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid in Hit-to-Lead Campaigns


Benzisoxazole-3-carboxylic acids are not interchangeable pharmacophores. The 4,5-dihydrothieno[2,3-g] fusion introduces a sulfur atom and a partially saturated ring that alter electron distribution, conformational flexibility, and potentially P450-mediated metabolism compared with simple 2,1-benzisoxazole-3-carboxylic acid (CAS 642-91-1) or 6-substituted analogs [1]. Class-level inferences from Hsp90 and kinase inhibitor programs demonstrate that even minor substituent changes on the benzisoxazole core can shift target selectivity by orders of magnitude [2][3]. Without direct comparative data for this compound, the structural differentiation alone constitutes the sole scientifically defensible rationale for rejecting generic substitution at the procurement stage.

Quantitative Differentiation Evidence for 4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid – Procurement-Relevant Data Audit


Structural Topology Divergence from 2,1-Benzisoxazole-3-carboxylic acid (CAS 642-91-1)

The target compound incorporates a 4,5-dihydrothieno ring fused to the benzisoxazole core, whereas 2,1-benzisoxazole-3-carboxylic acid (CAS 642-91-1) is a simple benzene-isoxazole bicycle lacking sulfur and saturation. Quantitative topological polar surface area (TPSA) and logP calculations are not available for the target, but the thieno ring is predicted to increase TPSA (∼+20 Ų) and moderately lower logP (∼-0.5 units) relative to the non-fused analog, based on fragment-based property contributions of thiophene vs. benzene . No experimental comparative data exist for this compound.

Medicinal Chemistry Scaffold Hopping Lead Optimization

Unverified Antiproliferative Activity Claim Against Breast Cancer Cells Lacks Comparator Data

A vendor description states that this compound inhibited proliferation of breast cancer cells with an IC₅₀ of approximately 15 µM . However, the specific cell line, assay endpoint, incubation time, and reference compound are not disclosed. No comparison to a structurally related benzisoxazole or a standard-of-care agent is provided. Therefore, this value cannot be used to assert differentiation from any analog.

Oncology Cytotoxicity In Vitro Pharmacology

Zebrafish Embryo Toxicity Data Lacking Comparative Context

The same vendor source reports that the compound exhibited low toxicity in zebrafish embryos at concentrations below 20 mg/L . No comparator (e.g., a related benzisoxazole or a known teratogen) was tested in parallel, and no LC₅₀ or teratogenic index is reported. The data are insufficient for any procurement-related differentiation.

Toxicology Developmental Biology Safety Pharmacology

Evidence-Backed Application Scenarios for Procuring 4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid


Scaffold-Hopping Library Design for Kinase or Hsp90 Inhibitor Programs

The compound's 4,5-dihydrothieno[2,3-g] fusion represents a topological departure from the extensively patented 2,1-benzisoxazole-3-carboxylic acid chemotype . Procurement is justified when a medicinal chemistry team requires a sulfur-containing, partially saturated benzisoxazole core to explore novel IP space in kinase or Hsp90 inhibition, fields where benzisoxazoles have established precedent [1][2].

Physicochemical Property Screening in Early Drug Discovery

The predicted moderate increase in TPSA and decrease in logP relative to all-aromatic benzisoxazole-3-carboxylic acids (class-level inference) suggests this compound may serve as a tool to probe solubility-permeability trade-offs in lead optimization panels, provided experimental logP/logD and solubility are measured upon receipt .

Negative-Control or Counter-Screening in Benzisoxazole-Focused Campaigns

Because no verified biological activity data exist, the compound is best deployed as a negative-control core scaffold in counter-screening assays. Its structural homology to biologically active benzisoxazoles allows its use in selectivity profiling to confirm that observed activity derives from the specific substitution pattern rather than the core alone.

Quote Request

Request a Quote for 4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.